Propanamide, N,N'-1,7-heptanediylbis-
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Overview
Description
Propanamide, N,N’-1,7-heptanediylbis- is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol It is a bis-amide derivative, meaning it contains two amide groups connected by a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,7-heptanediylbis- typically involves the reaction of heptanediamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Heptanediamine+2Propanoyl Chloride→Propanamide, N,N’-1,7-heptanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Propanamide, N,N’-1,7-heptanediylbis- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N’-1,7-heptanediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, N,N’-1,7-heptanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propanamide, N,N’-1,7-heptanediylbis- exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The heptane chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a single amide group.
Hexanediamide: Contains two amide groups connected by a hexane chain.
Octanediamide: Contains two amide groups connected by an octane chain.
Properties
CAS No. |
62578-03-4 |
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Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-[7-(propanoylamino)heptyl]propanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-12(16)14-10-8-6-5-7-9-11-15-13(17)4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
YECUDVZKZHYPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCCCCCNC(=O)CC |
Origin of Product |
United States |
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